(R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid
Description
Properties
IUPAC Name |
(2R)-2-amino-3-(2,5-dichlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKIMTATYJGPBJ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC(C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)C[C@H](C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476501 | |
| Record name | 2,5-Dichloro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
718596-54-4 | |
| Record name | 2,5-Dichloro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Features and Procedure
- The starting material can be a racemic amino acid or its derivative.
- The Ni(II) complex is formed with a chiral tridentate ligand.
- Alkylation is performed under controlled conditions (e.g., dry, deoxygenated solvents, specific bases).
- After reaction, the complex is hydrolyzed with aqueous acid to release the pure (R)-amino acid.
- Ligand recovery and recycling are possible, improving sustainability.
Advantages
- High chemical yields and excellent diastereoselectivity (up to >98% yield and >84% diastereomeric excess reported in related systems).
- Scalable to multi-gram quantities with operational convenience.
- Applicable to various amino acid derivatives, including those with halogenated phenyl groups.
Example Data Table: Dynamic Kinetic Resolution Yields and Selectivity
| Step | Conditions | Yield (%) | Diastereomeric Excess (%) | Notes |
|---|---|---|---|---|
| Ni(II) complex formation | Methanol, K2CO3, 50 °C, 2.5 h | >95 | N/A | Efficient complexation |
| Alkylation | Dry DMF, NaOH beads, inert gas | 98.4 | 84.0 | High stereoselectivity |
| Hydrolysis and isolation | 3 N HCl, 50 °C, 3 h | 88.8 | N/A | Pure (R)-amino acid recovered |
(Data adapted from analogous amino acid systems with halogenated phenyl groups).
Enantioselective Alkylation Approach
An alternative preparation method involves direct enantioselective alkylation of glycine or glycine complexes:
- Glycine Ni(II) complexes are alkylated with halogenated alkyl reagents bearing the 2,5-dichlorophenyl group.
- The reaction requires precise control of base strength and solvent to prevent decomposition of alkylating agents.
- The major diastereomer is isolated after reaction, followed by hydrolysis to yield the chiral amino acid.
Challenges and Optimization
- Alkylation reagents such as halogenated propanes can decompose under basic or oxidative conditions.
- Use of solid NaOH beads and dry, deoxygenated DMF improves yields.
- Scale-up can be limited by mixing and reagent stability issues.
Typical Outcomes
| Parameter | Result | Comments |
|---|---|---|
| Alkylation yield | ~98% (small scale) | High yield on 1 g scale |
| Diastereomeric excess | ~84% | Good stereoselectivity |
| Scale-up performance | Reduced yield and selectivity | Due to reagent decomposition |
(Adapted from studies on related alkylation of Ni(II) glycine complexes).
Synthesis of Racemic Precursors and Hydrolysis
Before chiral resolution, racemic 2-amino-3-(2,5-dichlorophenyl)propanoic acid or its derivatives can be prepared via:
- Hydrolysis of protected amino acid derivatives (e.g., N-acetylated forms) using aqueous hydrochloric acid at elevated temperatures.
- Subsequent purification by filtration and washing to obtain the hydrochloride salt.
This racemic material serves as the substrate for dynamic kinetic resolution or chiral alkylation.
Additional Synthetic Routes and Related Compounds
While direct literature on this compound is limited, related compounds with dichlorophenyl substituents have been synthesized via:
- Reactions of dichlorophenyl-substituted intermediates with various heterocyclic or amino acid frameworks.
- Use of reflux in alcoholic solvents and subsequent purification steps.
- Functional group transformations including thionation and cyclizations to yield biologically active derivatives.
These methods provide insight into handling dichlorophenyl groups in amino acid synthesis.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Scale | Yield (%) | Enantiomeric Purity | Notes |
|---|---|---|---|---|---|
| Dynamic Kinetic Resolution | Ni(II) complex, chiral ligand, alkyl halide, dry DMF, NaOH beads | Multi-gram | 88–98 | High (e.g., >84% de) | Scalable, ligand recyclable |
| Enantioselective Alkylation | Ni(II) glycine complex, alkyl halide, NaOH, dry DMF | Small scale | ~98 | Good (~84% de) | Sensitive to conditions, scale-up challenging |
| Hydrolysis of protected AA | 6 N HCl, heat (100 °C, 4 h) | Multi-gram | ~89 | Racemic | Prepares racemic precursor |
| Related heterocyclic synthesis | Reflux in butanol or ethanol, various reagents | Small scale | 50–85 | N/A | For analogues and derivatives |
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(2,5-dichlorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-2-Amino-3-(2,5-dichlorophenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(2,5-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
(a) Halogenation Differences
- (R)-2-Amino-3-(2,5-difluorophenyl)propanoic acid Molecular Formula: C₉H₉F₂NO₂ Molecular Weight: 201.17 g/mol CAS: 266360-61-6 Purity: 97% Comparison: Replacing chlorine with fluorine reduces molecular weight (Δ = 32.91 g/mol) and electronegativity. Fluorine’s smaller atomic radius and lower polarizability may alter binding interactions in biological systems compared to the dichloro analog.
(b) Heterocyclic vs. Phenyl Substituents
- (R)-2-Amino-3-(pyridin-3-yl)propanoic acid Molecular Formula: C₈H₁₀N₂O₂ Molecular Weight: 166.18 g/mol CAS: 70702-47-5 Purity: ≥98.5% Comparison: Substituting the dichlorophenyl group with a pyridine ring introduces basicity and hydrogen-bonding capability. The lower molecular weight (Δ = 67.9 g/mol) and reduced lipophilicity may limit membrane permeability compared to the dichloro compound.
Stereochemical Variations
- (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride Molecular Weight: 270.54 g/mol CAS: 457654-89-6 Purity: 97% Comparison: The (S)-enantiomer’s hydrochloride salt form enhances solubility in aqueous systems. Stereochemical differences can lead to divergent biological activities, as seen in enantiomeric pairs like D- and L-phenylalanine derivatives.
Physicochemical and Functional Properties
Biological Activity
(R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid, commonly referred to as (R)-DCPPA, is a compound of significant interest in the field of medicinal chemistry and neuropharmacology. Its unique structural properties and biological activities make it a candidate for further research in various therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₉H₉Cl₂NO₂
- SMILES : C1=CC(=C(C=C1Cl)CC(C(=O)O)N)Cl
- InChIKey : SDKIMTATYJGPBJ-UHFFFAOYSA-N
The compound features a propanoic acid backbone with a dichlorophenyl group, which contributes to its distinct chemical reactivity and biological activity.
(R)-DCPPA primarily interacts with neurotransmitter systems, particularly glutamate receptors. It has been shown to modulate synaptic transmission, influencing neurochemical pathways that are critical for neuronal communication. This modulation can affect synaptic plasticity, which is essential for learning and memory processes.
Key Pathways Involved:
- Neurotransmission : Interaction with glutamate receptors can enhance or inhibit excitatory neurotransmission.
- Inflammation Modulation : The compound may influence inflammatory pathways, potentially offering therapeutic benefits in neuroinflammatory conditions.
Biological Activity
Research indicates that (R)-DCPPA exhibits various biological activities:
- Neuropharmacological Effects : It has been studied for its potential in treating neurological disorders such as anxiety and depression due to its role as a neurotransmitter modulator.
- Antimicrobial Properties : Some studies suggest that derivatives of (R)-DCPPA may exhibit antimicrobial activity, although this area requires further investigation.
Data Table: Biological Activities of (R)-DCPPA
Case Studies and Research Findings
-
Neurotransmitter Interaction Study :
- A study investigated the binding affinity of (R)-DCPPA to glutamate receptors. Results indicated significant modulation of receptor activity, suggesting potential therapeutic applications in neurodegenerative diseases .
- Antimicrobial Activity Assessment :
- Neuropharmacological Implications :
Q & A
Q. What synthetic challenges arise during scale-up for preclinical studies?
- Methodological Answer : Racemization increases at >10 g scales due to prolonged reaction times. Mitigate via flow chemistry (residence time <30 minutes) or enzymatic resolution (lipase B from Candida antarctica). Use inline FTIR to monitor intermediates and optimize crystallization solvents (e.g., tert-butyl methyl ether) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
